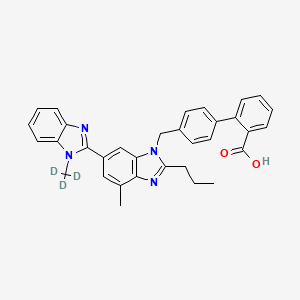

17-beta-Estradiol-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17-beta-Estradiol is the essential estrogen of the sexually mature woman, produced by the granulosa cells of the maturing follicle and in pregnant women in the placenta . It is produced by aromatizing testosterone, but also estrone . The concentration of 17-beta-estradiol changes in the course of the female cycle .

Synthesis Analysis

The best monomers for synthesizing imprinted materials for 17-beta-estradiol were selected by evaluating the strength of the template–monomer interaction derived from molecular dynamics simulations . Methacrylic acid, 2-(diethylamino)ethyl methacrylate, and methacrylamide provided the highest binding affinity to 17-beta-estradiol .

Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures .

Chemical Reactions Analysis

The responses were evaluated in terms of peak definition, repeatability, and peak current intensity .

Physical And Chemical Properties Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures . It appears that the dehydration process for the very stable hemihydrate structure is a complex process, strongly affected by particle size and conditions .

Scientific Research Applications

Impact on Microbial Communities and Methane Emissions in Aerobic Water Bodies

17-beta-Estradiol (E2) is a widely present trace pollutant in aquatic environments. Its impact on microbial communities in aerobic lake waters, which are crucial for methane (CH4) production, remains unclear. A study conducted an E2 contamination experiment by constructing laboratory-simulated aerobic microecosystems. The effects of E2 on bacterial and archaeal communities were systematically examined. The patterns and mechanisms of E2’s impact on CH4 emissions in aerobic aquatic systems were uncovered for the first time .

Detection in Environmental Samples and Health Care

17-beta-Estradiol can be detected in environmental samples and for health care using a single-use, cost-effective biosensor based on Differential Pulse Voltammetry (DPV). The levels of 17-beta-Estradiol antigen studied were between 2.25 pg/mL and 2250 pg/mL. Phosphate buffered saline (PBS), tap water from the Cleveland regional water district, and simulated urine were used as the test media covering the potential application areas for 17-beta-Estradiol detection .

Mass Spectrometry Analysis

17-beta-Estradiol can be analyzed using a triple TOF mass spectrometer. This instrument acquires MS/MS spectra in an information-dependent basis (IDA) mode. Differential metabolites are identified using MS/MS acquisition software .

Environmental Estrogen Pollution

17-beta-Estradiol is considered one of the most potent natural estrogens and is a priority in environmental estrogen pollution. It is also a major contributor to estrogen which regulates the female reproductive system .

Safety And Hazards

Future Directions

17-beta-estradiol produces the strongest estrogenic effect when it enters the organism exogenously including food intakes, bringing potential harmfulness such as malfunction of the endocrine system . A recent genome-wide association study demonstrated a causal effect of endogenous serum 17-beta-estradiol levels on increased bone mineral density in both men and women .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 17-beta-Estradiol-13C2 involves the incorporation of two carbon-13 isotopes into the estradiol molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Ethyl acetoacetate", "Benzaldehyde", "Sodium hydroxide", "Ethyl chloroformate", "Sodium borohydride", "Sodium carbonate", "17-beta-Estradiol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxybenzaldehyde by reacting phenol with benzaldehyde in the presence of sodium hydroxide.", "Step 2: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate by reacting ethyl acetoacetate with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide.", "Step 3: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate by reacting ethyl 2,4-dihydroxy-3-oxobutanoate with ethyl chloroformate in the presence of sodium carbonate.", "Step 4: Synthesis of 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate by reducing ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate with sodium borohydride in the presence of deuterium oxide and deuterated methanol.", "Step 5: Synthesis of 17-beta-Estradiol-13C2 by reacting 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate with 17-beta-Estradiol in the presence of sodium hydroxide." ] } | |

CAS RN |

82938-05-4 |

Product Name |

17-beta-Estradiol-13C2 |

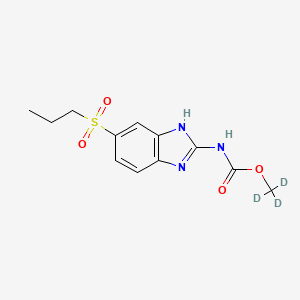

Molecular Formula |

C18H24O2 |

Molecular Weight |

274.37 |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

50-28-2 (unlabelled) |

synonyms |

(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |

tag |

Estradiol Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)